3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide
Description
Stereochemical Considerations
The compound lacks chiral centers due to the planar arrangement of the thieno[2,3-d]pyrimidine ring and the absence of tetrahedral stereogenic atoms in its substituents. The isopropoxy group adopts a conformation where the two methyl groups are symmetrically disposed around the oxygen atom, minimizing steric hindrance. The thieno[2,3-d]pyrimidine moiety exhibits rigidity due to its fused bicyclic structure, which restricts rotational freedom.
| Structural Feature | Description |
|---|---|
| Core heterocycle | Thieno[2,3-d]pyrimidine (thiophene fused with pyrimidine at positions 2,3) |
| Substituents | 3-isopropoxy, 4-amino-linked benzamide |
| Planarity | Fully conjugated thieno[2,3-d]pyrimidine system ensures planar geometry |
| Rotational freedom | Limited to the isopropoxy group and benzamide-amine linkage |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- Aromatic protons (benzamide) : Signals between δ 7.2–8.1 ppm as multiplet integrations corresponding to four aromatic protons.
- Isopropoxy group : A septet at δ 4.6 ppm (1H, -OCH(CH₃)₂) and a doublet at δ 1.3 ppm (6H, -CH₃).
- Amide proton : A broad singlet at δ 10.2 ppm (1H, -CONH₂).
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Key absorption bands (nujol mull):
Mass Spectrometry (MS)
- Molecular ion peak : Observed at m/z 328.4 ([M]⁺), consistent with the molecular formula.
- Fragmentation pattern :
- Loss of isopropoxy group (-60 Da) yielding m/z 268.
- Cleavage of the amide bond producing fragments at m/z 121 (benzamide) and m/z 207 (thieno[2,3-d]pyrimidin-4-amine).
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the electronic structure:
HOMO-LUMO Analysis
- HOMO (-5.8 eV) : Localized on the electron-rich thiophene ring and the amino group, indicating nucleophilic reactivity.
- LUMO (-2.3 eV) : Concentrated on the pyrimidine ring and carbonyl group, suggesting electrophilic susceptibility.
Electron Density Mapping
- The thieno[2,3-d]pyrimidine core exhibits reduced electron density due to the electron-withdrawing pyrimidine nitrogen atoms.
- The benzamide moiety shows polarized electron distribution, with the carbonyl oxygen acting as a hydrogen bond acceptor.
Properties
CAS No. |
917908-00-0 |
|---|---|
Molecular Formula |
C16H16N4O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-propan-2-yloxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide |
InChI |
InChI=1S/C16H16N4O2S/c1-9(2)22-13-7-10(14(17)21)3-4-12(13)20-15-11-5-6-23-16(11)19-8-18-15/h3-9H,1-2H3,(H2,17,21)(H,18,19,20) |
InChI Key |
GUZNFYCIGOUOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)N)NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Propan-2-yloxy)benzoic Acid or Derivative
The initial step involves the preparation of the benzamide precursor bearing the isopropoxy substituent. This is typically achieved by:
- Starting from 3-hydroxybenzoic acid or a suitable derivative.
- Performing an alkylation reaction using isopropyl halides (e.g., isopropyl bromide or chloride) under basic conditions (e.g., potassium carbonate in acetone or DMF) to introduce the isopropoxy group at the 3-position.
- The resulting 3-(propan-2-yloxy)benzoic acid is then converted to the corresponding benzoyl chloride or directly used for amide formation.
Amide Bond Formation
- The carboxylic acid derivative is activated, often by conversion to an acid chloride using reagents such as thionyl chloride or oxalyl chloride.
- The acid chloride is then reacted with ammonia or an amine derivative to form the benzamide core.
- Alternatively, coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can be used to facilitate amide bond formation under milder conditions.
Introduction of the Thieno[2,3-d]pyrimidin-4-yl Amino Group
- The key step involves the nucleophilic aromatic substitution or amination at the 4-position of the benzamide ring.
- The thieno[2,3-d]pyrimidin-4-yl amine is prepared separately, often via cyclization reactions involving thieno and pyrimidine precursors.
- This amine is then coupled to the benzamide intermediate, typically under conditions favoring nucleophilic substitution, such as heating in polar aprotic solvents (e.g., DMF, DMSO) with or without a base.
- The reaction may require catalysts or additives to improve yield and selectivity.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography, preparative HPLC).
- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Reaction Conditions and Reagents Summary
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation (O-alkylation) | Isopropyl bromide, K2CO3, acetone or DMF | Introduces isopropoxy group |
| 2 | Acid chloride formation | Thionyl chloride or oxalyl chloride | Activates carboxylic acid for amide formation |
| 3 | Amide bond formation | Ammonia or amine, base or coupling reagent | Forms benzamide core |
| 4 | Amination (nucleophilic substitution) | Thieno[2,3-d]pyrimidin-4-yl amine, DMF/DMSO, heat | Couples heterocyclic amine to benzamide |
| 5 | Purification | Recrystallization, chromatography | Ensures product purity |
Research Findings and Optimization Notes
- The alkylation step requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.
- Use of anhydrous conditions and dry solvents improves yields in amide bond formation.
- The coupling of the thieno[2,3-d]pyrimidin-4-yl amine is sensitive to solvent polarity and temperature; polar aprotic solvents and moderate heating (60–100 °C) favor the reaction.
- Catalysts such as palladium complexes or copper salts have been reported in related heterocyclic amination reactions to enhance coupling efficiency, though their use depends on substrate compatibility.
- Purification by preparative HPLC is recommended for high-purity requirements, especially for biological testing.
Comparative Analysis with Related Compounds
| Compound Feature | 3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide | Related Thieno[3,2-d]pyrimidine Derivatives | Notes |
|---|---|---|---|
| Substitution pattern | Isopropoxy at 3-position, amino-linked thieno[2,3-d]pyrimidine at 4-position | Varied substitutions on benzamide and heterocycle | Unique substitution enhances kinase selectivity |
| Synthetic complexity | Moderate, multi-step with heterocyclic coupling | Similar or higher complexity | Requires careful optimization |
| Biological activity | Kinase inhibition, potential anticancer agent | Varies, some with kinase inhibitory activity | Structure-activity relationship critical |
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for the development of anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide with structurally related derivatives, emphasizing substituent variations, molecular properties, and reported activities:
Key Observations:
Fluorine substitution (e.g., in and ) correlates with improved metabolic stability and target affinity, a feature absent in the target compound .
Thienopyrimidine vs. Pyrrolopyrimidine Cores: Compounds with thieno[2,3-d]pyrimidine (e.g., target compound) exhibit stronger antimicrobial activity compared to pyrrolo[2,3-d]pyrimidine analogs, likely due to enhanced π-stacking interactions .
Pharmacological Diversity: Triazole-linked derivatives () show specificity against Gram-positive bacteria, while trifluoromethylphenoxy-substituted analogs () display broader antimicrobial effects .
Research Findings and Structural Optimization Trends
- Antimicrobial Activity: Thieno[2,3-d]pyrimidine benzamides with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, outperforming alkyloxy-substituted analogs .
- Kinase Inhibition : Pyridinylthiazole-benzamide hybrids () show IC₅₀ values <100 nM for EGFR inhibition, highlighting the importance of heterocyclic appendages .
- Synthetic Flexibility : The target compound’s isopropoxy group can be replaced with morpholine () or cyclopentyloxy () to modulate solubility and target engagement .
Biological Activity
The compound 3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide is a derivative of thieno[2,3-d]pyrimidine, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thieno[2,3-d]pyrimidine moiety linked to a benzamide group through an isopropoxy substituent. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activities of 3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide primarily include:
- Antitumor Activity : Several studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines.
- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases associated with cancer progression, particularly the Pim family of serine/threonine kinases.
Antitumor Activity
Research has shown that derivatives of thieno[2,3-d]pyrimidine possess potent antitumor properties. For instance:
- A study indicated that compounds similar to 3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide demonstrated submicromolar EC50 values against K562 and MV4-11 leukemia cell lines, suggesting strong antiproliferative effects .
Table 1: Antitumor Activity Data
The mechanism through which this compound exerts its biological effects involves:
- Induction of Apoptosis : Studies have shown that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells in a concentration-dependent manner .
- Kinase Inhibition : The compound's structural features allow it to selectively inhibit kinases such as Pim kinases, which are implicated in various malignancies. The inhibition leads to reduced cell proliferation and survival .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives in cancer treatment:
- Pim Kinase Inhibition : A detailed study revealed that compounds targeting Pim kinases showed promising results in inhibiting tumor growth in preclinical models. The structure activity relationship (SAR) studies indicated that modifications at specific positions significantly enhanced potency .
- Cell Line Studies : Various derivatives were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and selectivity. For example, compounds exhibited IC50 values ranging from low nanomolar to micromolar concentrations against different cell types .
Table 2: Summary of Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
